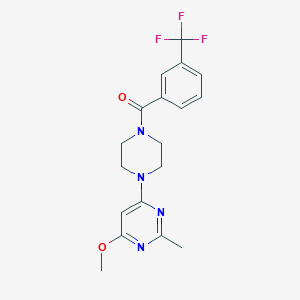

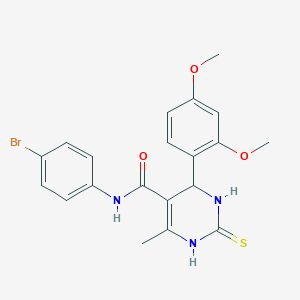

![molecular formula C24H25N5O3S2 B2498891 N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-20-6](/img/structure/B2498891.png)

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including compounds similar to the target molecule, typically involves reactions between various precursors such as enaminones, acetamidine, and guanidinaecetic acid. Microwave-assisted synthesis has been reported as an efficient method for preparing pyrazolopyridine derivatives, offering advantages in terms of reaction times and yields (El‐Borai et al., 2013).

Molecular Structure Analysis

Crystal structure determinations and Hirshfeld surface analysis are critical for understanding the molecular structure of pyrazolopyridine derivatives. Such studies provide insights into the compound's crystalline form, molecular packing, and intermolecular interactions, which are crucial for predicting its reactivity and stability (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical behavior of pyrazolopyridine derivatives is influenced by their functional groups and molecular structure. Reactions with active methylene reagents, hydrazine hydrate, and various amines lead to a wide range of derivatives with potential biological activities. These reactions are facilitated by conventional heating or microwave irradiation techniques, highlighting the versatility of pyrazolopyridine derivatives in chemical synthesis (El‐Borai et al., 2013).

Physical Properties Analysis

The physical properties of pyrazolopyridine derivatives, such as solubility, melting point, and crystal form, are determined by their molecular structure. X-ray crystallography studies reveal detailed information about the compound's crystal system, space group, and unit cell parameters, which are essential for material science and pharmacological applications (Prabhuswamy et al., 2016).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by El‐Borai et al. (2013) detailed the microwave-assisted synthesis of pyrazolopyridine derivatives, including compounds structurally related to the chemical . The synthesized compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, demonstrating the potential of this chemical class in therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Cytotoxic Heterocyclic Compounds

Mansour et al. (2020) investigated the utilization of a propenone derivative in synthesizing new cytotoxic heterocyclic compounds. These compounds, bearing structural similarities to the specified chemical, showed promising growth inhibitory effects against cancer cell lines, highlighting the potential for cancer therapy (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Antimicrobial Activity of Thio-Substituted Derivatives

Research by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives revealed significant antimicrobial activities. These findings suggest the chemical framework's utility in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Platelet Antiaggregating and Other Activities

A study by Bondavalli et al. (1992) on 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, structurally related to the query chemical, demonstrated platelet antiaggregating activity along with moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli, Bruno, Ranise, Schenone, D'Amico, Parrillo, Filippelli, & Rossi, 1992).

properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S2/c1-15-22-19(24(30)25-16-6-8-17(9-7-16)28(2)3)13-20(21-5-4-11-33-21)26-23(22)29(27-15)18-10-12-34(31,32)14-18/h4-9,11,13,18H,10,12,14H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREOJVFRJYXJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

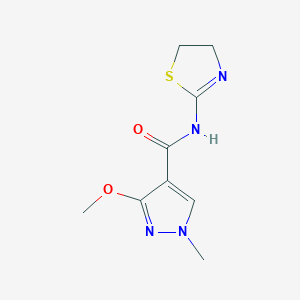

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)

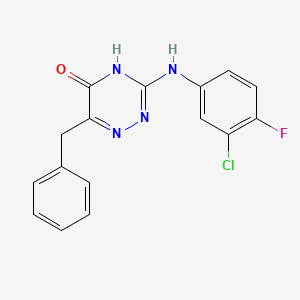

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

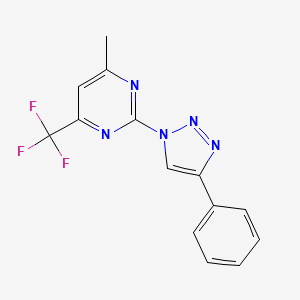

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)

![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)

![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)

![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)